Cas no 921-04-0 (2-Butanamine,N,N-dimethyl-)

2-Butanamine,N,N-dimethyl- structure
2-Butanamine,N,N-dimethyl- structure
Product Name:2-Butanamine,N,N-dimethyl-
CAS No:921-04-0
MF:C6H15N
MW:101.190001726151
CID:810123
PubChem ID:70200
Update Time:2025-04-19

2-Butanamine,N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine,N,N-dimethyl-
    • N,N-DIMETHYL-2-BUTYLAMINE
    • N,N-dimethylbutan-2-amine
    • 2-((4-(1h-pyrazol-5-yl)phenoxy)methyl)benzo[d]thiazole
    • N,N,1-Trimethylpropylamine
    • N,N-Dimethyl-sec-butylamine
    • Propylamine, N,N,1-trimethyl-
    • 2-(Dimethylamino)butane
    • SCHEMBL469151
    • NoName_4552
    • (sec-C4H9)(CH3)2N
    • 921-04-0
    • sec-Butyldimethylamine
    • FT-0693675
    • N,N-Dimethyl-2-butanamine #
    • AKOS006283695
    • N,N-Dimethyl-2-butanamine
    • USSPHSVODLAWSA-UHFFFAOYSA-N
    • dimethyl-sec-butyl amine
    • Q24004478
    • 2-Butanamine, N,N-dimethyl-
    • DTXSID60903801
    • Inchi: 1S/C6H15N/c1-5-6(2)7(3)4/h6H,5H2,1-4H3
    • InChI Key: USSPHSVODLAWSA-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C)CC

Computed Properties

  • Exact Mass: 101.120449483g/mol
  • Monoisotopic Mass: 101.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.7340
  • Melting Point: -102.35°C (estimate)
  • Boiling Point: 93.25°C
  • Refractive Index: 1.4000
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